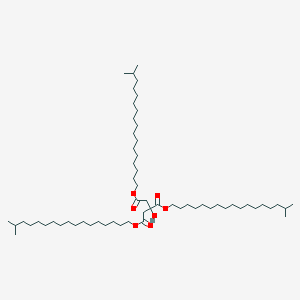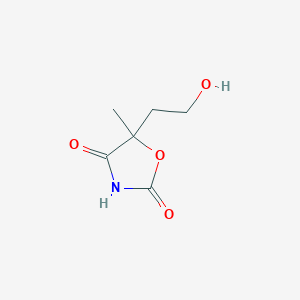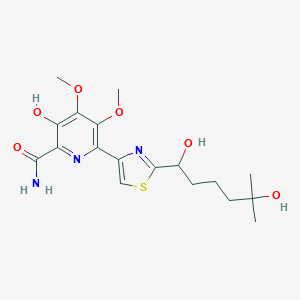
Cyclohexanone, 2-(1-butynyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Butynyl)cyclohexanone is an organic compound with the molecular formula C10H14O It is a derivative of cyclohexanone, where a butynyl group is attached to the second carbon of the cyclohexanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butynyl)cyclohexanone typically involves the alkylation of cyclohexanone with a butynyl halide under basic conditions. One common method is the reaction of cyclohexanone with 1-bromo-1-butyne in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for 2-(1-Butynyl)cyclohexanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(1-Butynyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the triple bond to a double or single bond.
Substitution: The butynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Forms various substituted cyclohexanone derivatives.
科学的研究の応用
2-(1-Butynyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Butynyl)cyclohexanone depends on its specific application. In general, the compound can interact with various molecular targets through its carbonyl and alkyne functional groups. These interactions can involve:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, affecting signal transduction pathways.
Chemical Reactivity: The alkyne group can participate in click chemistry reactions, forming stable triazole rings.
類似化合物との比較
Similar Compounds
Cyclohexanone: The parent compound, lacking the butynyl group.
2-Butylcyclohexanone: Similar structure but with a butyl group instead of a butynyl group.
2-(1-Propynyl)cyclohexanone: Similar structure with a propynyl group.
Uniqueness
2-(1-Butynyl)cyclohexanone is unique due to the presence of the butynyl group, which imparts distinct chemical reactivity and potential for diverse applications. The alkyne functionality allows for unique reactions not possible with saturated or aromatic analogs, making it a valuable compound in synthetic organic chemistry and material science.
特性
CAS番号 |
116373-17-2 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
2-but-1-ynylcyclohexan-1-one |
InChI |
InChI=1S/C10H14O/c1-2-3-6-9-7-4-5-8-10(9)11/h9H,2,4-5,7-8H2,1H3 |
InChIキー |
BPGVMTFAFHATOL-UHFFFAOYSA-N |
SMILES |
CCC#CC1CCCCC1=O |
正規SMILES |
CCC#CC1CCCCC1=O |
同義語 |
Cyclohexanone, 2-(1-butynyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















